REACTION_CXSMILES
|
[CH2:1](I)[CH3:2].C([O-])([O-])=O.[Cs+].[Cs+].[Br:10][C:11]1[C:12]([C:24]([OH:26])=[O:25])=[C:13]([C:16](=[O:23])[C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[S:14][CH:15]=1>CC#N>[Br:10][C:11]1[C:12]([C:24]([O:26][CH2:1][CH3:2])=[O:25])=[C:13]([C:16](=[O:23])[C:17]2[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=2)[S:14][CH:15]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
Cs2CO3
|
Quantity
|
15.66 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for about 12 h in a 250 mL round-bottomed flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solution
|
Type
|
WASH
|
Details
|
eluted with 5:1 PE/EtOAc
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |